7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
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Overview
Description
7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N. It is a white solid with a molecular weight of 218.13 g/mol . This compound is part of the azepine family, which consists of seven-membered heterocyclic compounds containing nitrogen.
Mechanism of Action
Target of Action
A structurally similar compound, 7-chloro-6-(2,2,2-trifluoroethylamino)-2,3,4,5-tetrahydro-1h-benzo[d]azepine, is reported to act as a selective 5-ht2c agonist . The 5-HT2c receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
If it shares a similar mechanism with the aforementioned structurally similar compound, it may act as an agonist at the 5-ht2c receptor . Agonists bind to receptors and activate them to produce a biological response.
Biochemical Pathways
Activation of the 5-ht2c receptor generally leads to a decrease in neuronal activity and neurotransmitter release .
Result of Action
Activation of the 5-ht2c receptor can lead to various physiological responses, including the regulation of mood, anxiety, feeding, and reproductive behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts acylation to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione. Subsequent reduction and de-ketalation steps produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different hydrogenated forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: An intermediate in the synthesis of other azepine derivatives.
Lorcaserin hydrochloride: A compound with a similar azepine structure, used as a selective serotonin receptor agonist.
Tolvaptan: Another azepine derivative, used as a vasopressin receptor antagonist.
Uniqueness
7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a compound that belongs to the class of benzodiazepines, which are known for their psychoactive properties. This compound has garnered attention due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.
The primary mechanism of action for this compound involves its interaction with various neurotransmitter receptors. Notably, it has been identified as a selective agonist for the 5-HT2C receptor , which is implicated in mood regulation and appetite control. This receptor's activation can lead to various physiological effects, including anxiolytic and antidepressant-like activities .
Research Findings
- Antimicrobial Activity : Recent studies have demonstrated that derivatives of benzodiazepines, including compounds similar to 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine, exhibit significant antimicrobial properties. For instance, certain synthesized conjugates showed enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The zone of inhibition for these compounds ranged from 9 to 20 mm against various pathogens .
- Cytotoxicity Studies : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. In particular, compounds that incorporate the benzodiazepine structure have shown promising results in inhibiting the growth of tumor cells with IC50 values in the nanomolar range .
- Antidepressant Effects : The compound's action on the 5-HT2C receptor suggests potential use in treating mood disorders. Studies have indicated that selective agonists can produce anxiolytic effects and may enhance serotonergic neurotransmission .
Case Study 1: Antimicrobial Efficacy
A study involving the synthesis of various benzodiazepine derivatives demonstrated that those containing specific amino acid conjugates exhibited superior antimicrobial activity compared to standard antibiotics. The best-performing compounds had MIC values ranging from 6 to 12.5 µg/mL against resistant bacterial strains .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study assessing the effects of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine on animal models, researchers found significant reductions in anxiety-like behaviors when administered at specific dosages. The results indicated a dose-dependent response consistent with selective serotonin receptor modulation .
Table 1: Biological Activity Summary
Activity Type | Findings | Reference |
---|---|---|
Antimicrobial | Zone of inhibition: 9 - 20 mm | |
Cytotoxicity | IC50 values in nM range against tumor cells | |
Neuropharmacological | Anxiolytic effects observed in animal models |
Table 2: Comparative Analysis of Related Compounds
Properties
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQSLKPVDFEBPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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